

# Ro 31-8220 Mesylate (CAS: 138489-18-6): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Ro 31-8220 mesylate	
Cat. No.:	B1683856	Get Quote

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#### **Abstract**

Ro 31-8220 mesylate is a potent, cell-permeable, and reversible bisindolylmaleimide inhibitor of Protein Kinase C (PKC) with a complex and multifaceted pharmacological profile. While it competitively inhibits multiple PKC isoforms in the nanomolar range, it also demonstrates significant activity against a panel of other kinases, including MAPKAP-K1b, MSK1, S6K1, and GSK3β. This off-target activity, particularly its ability to activate the c-Jun N-terminal kinase (JNK) pathway independently of PKC inhibition, necessitates careful experimental design and interpretation. This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, and biological activities of Ro 31-8220 mesylate. It includes detailed experimental protocols for key assays and visualizes critical signaling pathways and experimental workflows to support its application in preclinical research and drug development.

# **Physicochemical Properties**

**Ro 31-8220 mesylate**, also known as Bisindolylmaleimide IX mesylate, is a synthetic compound widely used in cell signaling research.[1][2] Its key physicochemical properties are summarized below for ease of reference.



Property	Value	Reference(s)
CAS Number	138489-18-6	[1][3]
Molecular Formula	C25H23N5O2S·CH4O3S	[2][3]
Molecular Weight	553.65 g/mol	[2][3][4]
Purity	≥97% (HPLC)	[5][6]
Appearance	Solid	[3]
Solubility	Soluble in DMSO (to 100 mM) and ethanol (to 5 mM).	[5][7]
Storage	Store at -20°C, desiccated.	[1][5][7]

## **Mechanism of Action and Biological Activity**

Ro 31-8220 is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms.[1][3] However, its biological effects are not limited to PKC inhibition, as it modulates the activity of several other protein kinases and signaling pathways.

### **Inhibition of Protein Kinase C**

Ro 31-8220 exhibits potent inhibitory activity against multiple PKC isoforms. The  $IC_{50}$  values for various PKC isoforms are detailed in the table below.

Target	IC <sub>50</sub> (nM)	Reference(s)
ΡΚCα	5	[8][9]
РКСВІ	24	[8][9]
РКСВІІ	14	[8][9]
РКСу	27	[8][9]
PKCε	24	[8][9]
Rat Brain PKC	23	[8][9]



## **Off-Target Kinase Inhibition**

Ro 31-8220 is known to inhibit a range of other kinases with high potency, which is a critical consideration in experimental design.

Off-Target Kinase	IC50 (nM)	Reference(s)
MAPKAP-K1b (RSK2)	3	[7][8][9]
MSK1	8	[7][8][9]
S6K1	15	[7][8][9]
GSK3β	38	[7][8][9]

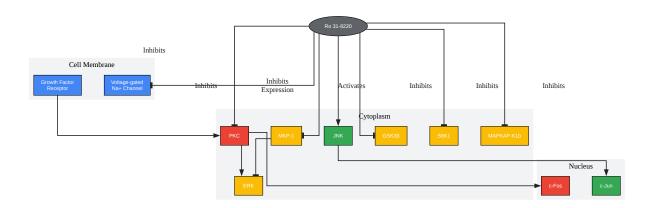
It is noteworthy that Ro 31-8220 does not significantly affect MKK3, MKK4, MKK6, and MKK7. [8][9]

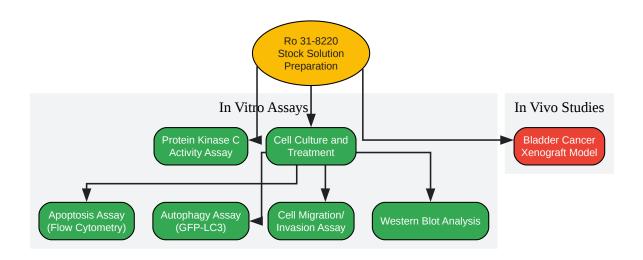
## **Modulation of Signaling Pathways**

The biological effects of Ro 31-8220 are mediated through its influence on various signaling pathways.

- MAPK Pathway: Ro 31-8220 inhibits the expression of MAP kinase phosphatase-1 (MKP-1),
  a negative regulator of the MAPK pathway.[8][10] It also inhibits ERK2.[6][7]
- JNK Pathway: A key characteristic of Ro 31-8220 is its ability to activate c-Jun N-terminal kinase (JNK) and induce the expression of c-Jun.[8][10] This activation appears to be independent of its PKC inhibitory activity.[10]
- TGF-β Signaling: Ro 31-8220 can induce a protein-protein interaction between mutant SMAD4R361H and SMAD3, which restores TGF-β-induced tumor suppression in certain cancer cells.[5][6]
- Other Pathways: The compound has also been shown to directly suppress voltagedependent Na+ channels in the micromolar range.[5][6][7][8]







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